Clofentezine Metabolite 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clofentezine Metabolite 1 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the metabolic processes in various organisms and environmental conditions, contributing to the overall efficacy and environmental impact of clofentezine.

Métodos De Preparación

The synthesis of Clofentezine Metabolite 1 involves several steps, starting from the parent compound, clofentezine. The synthetic route typically includes:

Hydroxylation: Introduction of hydroxyl groups to the aromatic rings of clofentezine.

Substitution Reactions: Replacement of chlorine atoms with other functional groups such as methylthio groups.

Industrial production methods for clofentezine and its metabolites often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods include the use of specific catalysts and solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Clofentezine Metabolite 1 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of halogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Clofentezine Metabolite 1 has several scientific research applications:

Chemistry: Used as a model compound to study the metabolic pathways of acaricides.

Biology: Investigated for its effects on mite populations and its role in resistance management.

Medicine: Explored for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new acaricidal formulations and pest control strategies.

Mecanismo De Acción

The mechanism of action of Clofentezine Metabolite 1 involves its interaction with specific molecular targets in mites. It primarily acts as a growth regulator, inhibiting the development of mite eggs and early motile stages. The compound affects the synthesis of chitin, a crucial component of the mite exoskeleton, leading to disrupted growth and development .

Comparación Con Compuestos Similares

Clofentezine Metabolite 1 can be compared with other similar compounds such as:

Hexythiazox: Another acaricide with a similar mode of action, affecting mite growth and development.

Diflovidazin: A compound with comparable chemical structure and acaricidal properties.

This compound is unique due to its specific metabolic pathways and the resulting chemical properties, which contribute to its effectiveness and environmental behavior.

Actividad Biológica

Clofentezine Metabolite 1 is a significant metabolite derived from the acaricide Clofentezine, primarily used for controlling spider mites in agricultural settings. Understanding the biological activity of this compound is crucial for evaluating its environmental impact, safety, and potential therapeutic applications. This article explores the metabolic pathways, biological effects, and research findings associated with this compound.

Chemical Structure and Metabolism

Clofentezine is classified as a 1,2,4,5-tetrazine compound with o-chlorophenyl groups. Upon administration, it undergoes biotransformation primarily through cytochrome P450 enzymes, leading to the formation of this compound. This metabolic process involves hydroxylation and other modifications that significantly alter the compound's biological properties.

This compound acts primarily as a growth regulator in mites. It inhibits the development of mite eggs and early motile stages by interfering with chitin synthesis, which is essential for the integrity of the mite exoskeleton. This disruption leads to impaired growth and development of mite populations .

Biological Activity and Toxicology

Research on this compound indicates limited toxicity data; however, its role in pesticide metabolism is well-documented. Following administration in animal studies, less than 3% of the parent compound was excreted unchanged, with most being eliminated as metabolites including this compound .

Toxicity Studies

A study conducted on Sprague-Dawley rats revealed that clofentezine exhibited low dermal absorption and a plasma half-life ranging from 1.6 to 3.6 hours. The highest concentrations of residues were found in fat, liver, and blood plasma shortly after administration .

Table 1: Summary of Key Studies on this compound

| Study Reference | Organism | Findings |

|---|---|---|

| Campbell & Needham (1986) | Rats | Detected high concentrations of clofentezine in fat and liver; low urinary excretion of unchanged compound. |

| EFSA (2014) | Various Crops | Investigated metabolism in crops like apples and grapes; highlighted persistence in soil and potential residues in food products. |

| JMPR (2005) | Mice | No significant treatment-related effects observed; however, changes in liver weight indicated potential hepatotoxicity at high doses. |

Applications in Research

This compound serves multiple purposes in scientific research:

- Pesticide Metabolism Studies : It is used to understand metabolic pathways and residue formation in agricultural products.

- Ecotoxicology : Its effects on non-target organisms are evaluated to assess environmental risks.

- Pharmacokinetics : Investigations focus on how this metabolite behaves within biological systems, influencing future pesticide formulations .

Propiedades

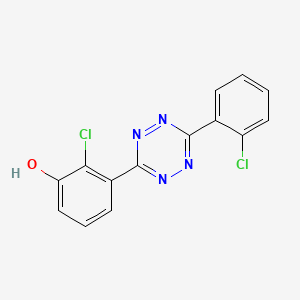

IUPAC Name |

2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKXOHAAMDSSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.